molecular formula C22H18N2O4 B214622 2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE

2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE

Cat. No.: B214622
M. Wt: 374.4 g/mol
InChI Key: RLOLCEAPHPNYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a naphthyl group, a hydroxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction, typically using a strong oxidizing agent like potassium permanganate or osmium tetroxide.

    Acetylation: The final step involves the acetylation of the indole derivative with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents for the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}propionamide
  • 2-{3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butyramide

Uniqueness

Compared to similar compounds, 2-{3-HYDROXY-3-[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]-2-OXOINDOL-1-YL}ACETAMIDE has a unique combination of functional groups that confer distinct reactivity and biological activity. The presence of both the hydroxy and naphthyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-[3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C22H18N2O4/c23-20(26)13-24-18-8-4-3-7-17(18)22(28,21(24)27)12-19(25)16-10-9-14-5-1-2-6-15(14)11-16/h1-11,28H,12-13H2,(H2,23,26)

InChI Key

RLOLCEAPHPNYGP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.